![molecular formula C18H21NO B13405976 Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl- CAS No. 90547-65-2](/img/structure/B13405976.png)
Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, with sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of 1-(4-(diethylamino)phenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and base concentration. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(diethylamino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with dimethylamino instead of diethylamino group.
1-(4-ethylphenyl)ethanone: Features an ethyl group instead of a diethylamino group.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains hydroxy and methoxy groups on the phenyl ring.
Uniqueness
1-(4-(diethylamino)phenyl)ethanone is unique due to the presence of the diethylamino group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
90547-65-2 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C18H21NO/c1-3-19(4-2)17-12-10-16(11-13-17)18(20)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
ZXGKLUAPQKWQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


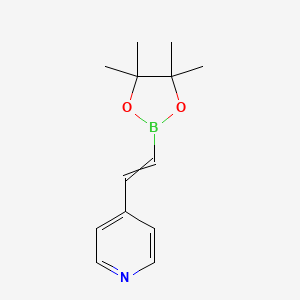


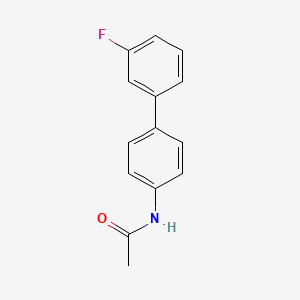
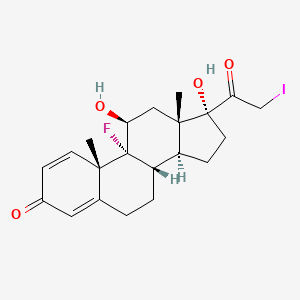

![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
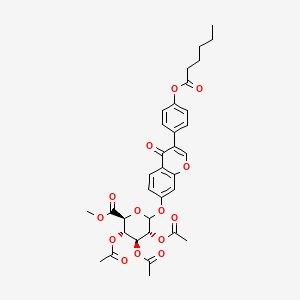
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
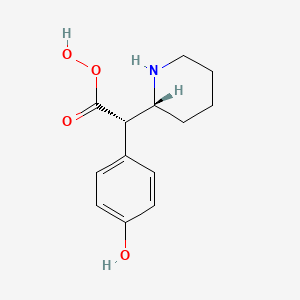
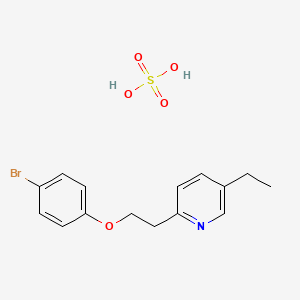
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
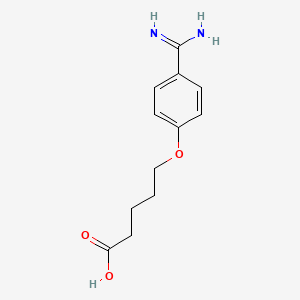
![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)
